Phosphonic acid, diethyl-, anhydride with diethyl phosphorothionate
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Overview
Description
Phosphonic acid, diethyl-, anhydride with diethyl phosphorothionate is a chemical compound with the molecular formula C8H20O5P2S. It is known for its unique structure, which includes both phosphonate and thiophosphate groups. This compound is used in various industrial and scientific applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, diethyl-, anhydride with diethyl phosphorothionate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphonate with diethyl phosphorothionate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, diethyl-, anhydride with diethyl phosphorothionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphonate compounds.
Substitution: It can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, reduced phosphonates, and substituted phosphonates. These products have diverse applications in different fields .
Scientific Research Applications
Phosphonic acid, diethyl-, anhydride with diethyl phosphorothionate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals
Mechanism of Action
The mechanism of action of phosphonic acid, diethyl-, anhydride with diethyl phosphorothionate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Phosphonic acid, diethyl ester: Similar in structure but lacks the thiophosphate group.
Phosphorothioic acid, diethyl ester: Contains a thiophosphate group but differs in its overall structure.
Phosphonic acid, dimethyl ester: Similar to phosphonic acid, diethyl-, anhydride with diethyl phosphorothionate but with methyl groups instead of ethyl groups.
Uniqueness
This compound is unique due to the presence of both phosphonate and thiophosphate groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it valuable in various applications .
Properties
CAS No. |
26263-51-4 |
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Molecular Formula |
C8H20O5P2S |
Molecular Weight |
290.26 g/mol |
IUPAC Name |
diethoxy-[ethoxy(ethyl)phosphoryl]oxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H20O5P2S/c1-5-10-14(9,8-4)13-15(16,11-6-2)12-7-3/h5-8H2,1-4H3 |
InChI Key |
GJORXRHEYYLMEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC)OP(=S)(OCC)OCC |
Origin of Product |
United States |
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